3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17571251
InChI: InChI=1S/C9H15N3/c1-7(2)9-11-6-8-5-10-3-4-12(8)9/h6-7,10H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

CAS No.:

Cat. No.: VC17571251

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C9H15N3/c1-7(2)9-11-6-8-5-10-3-4-12(8)9/h6-7,10H,3-5H2,1-2H3
Standard InChI Key PUOBSBGCVWTROV-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC=C2N1CCNC2

Introduction

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazopyrazine class. It is characterized by a bicyclic structure consisting of a five-membered imidazole ring fused to a six-membered pyrazine ring, with an isopropyl group attached at the 3-position. This compound is of interest in pharmaceutical research due to its potential biological activities and applications in drug development.

Synonyms and Identifiers

  • PubChem CID: 20825879

  • InChI: InChI=1S/C9H15N3/c1-7(2)9-11-6-8-5-10-3-4-12(8)9/h6-7,10H,3-5H2,1-2H3

  • InChIKey: PUOBSBGCVWTROV-UHFFFAOYSA-N

  • SMILES: CC(C)C1=NC=C2N1CCNC2

Synthesis Methods

The synthesis of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be achieved through various organic synthesis techniques. These methods often involve the condensation of appropriate precursors followed by cyclization reactions. The specific conditions, such as temperature, time, and solvents, are crucial for optimizing yield and purity. Purification methods like chromatography are commonly used to ensure high purity of the final product.

Potential Therapeutic Uses

  • Sleep Disorders: Due to its potential interaction with orexin receptors, it could be explored for treating sleep disorders.

  • Energy Homeostasis: Its effects on energy regulation might also be beneficial in managing metabolic disorders.

Research Findings

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineC₉H₁₅N₃165.24Orexin receptor antagonist, potential in neuropharmacology and medicinal chemistry
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazineC₆H₉N₃-Base structure for further functionalization

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